Acetic acid--3-(4-chlorophenyl)prop-2-en-1-ol (1/1)
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Overview
Description
Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol (1/1) is an organic compound that features a chlorinated phenyl group attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 4-chlorobenzaldehyde with acetic acid and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 4-chlorophenyl ester
- 4-Hexen-1-ol, acetate
- 2-Chloro-2-propen-1-ol
Uniqueness
Acetic acid–3-(4-chlorophenyl)prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
170938-14-4 |
---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
acetic acid;3-(4-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9ClO.C2H4O2/c10-9-5-3-8(4-6-9)2-1-7-11;1-2(3)4/h1-6,11H,7H2;1H3,(H,3,4) |
InChI Key |
JTURZVSCDCVLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C=CCO)Cl |
Origin of Product |
United States |
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